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Compound of Interest

Compound Name:

4-

[(Cyclopropylmethoxy)methyl]cycl

ohexan-1-amine

CAS No.: 919799-84-1

Cat. No.: B1400785 Get Quote

Executive Summary
This technical guide details the synthesis of trans-4-
[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS: 919799-84-1), a critical building

block in the development of kinase inhibitors and GPCR modulators. The protocol prioritizes

the trans-isomer stereocontrol, utilizing trans-4-aminocyclohexanecarboxylic acid as the

starting material. The route employs a robust four-step sequence: amine protection, carboxylic

acid reduction, Williamson ether synthesis, and acidolytic deprotection.

Target Audience: Medicinal Chemists, Process Development Scientists. Core Strategy: Linear

synthesis with stereochemical retention.

Part 1: Retrosynthetic Analysis & Strategic Logic
The structural challenge lies in the 1,4-trans-disubstitution of the cyclohexane ring and the

stability of the cyclopropylmethyl ether moiety.

Structural Disconnection
Primary Disconnection: The ether linkage (
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bond).

Secondary Disconnection: The amine protecting group (

bond).

Stereochemical Anchor: The 1,4-trans configuration is thermodynamically stable but must be

preserved. We utilize the commercially available trans-4-aminocyclohexanecarboxylic acid to

lock this geometry early.

Pathway Visualization
The following diagram outlines the logical flow from target to starting material.
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Figure 1: Retrosynthetic Analysis of CAS 919799-84-1

Target:
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine

Intermediate 1:
N-Boc-4-[(cyclopropylmethoxy)methyl]cyclohexylamine

Deprotection
(HCl/Dioxane)

Intermediate 2:
N-Boc-4-(hydroxymethyl)cyclohexylamine

Etherification
(NaH, CPM-Br)

Starting Material:
trans-4-Aminocyclohexanecarboxylic Acid

1. Protection (Boc2O)
2. Reduction (Mixed Anhydride)

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing the retention of trans-stereochemistry.

Part 2: Detailed Synthetic Protocol
This section provides a self-validating experimental protocol. Each step includes "Process

Checkpoints" to ensure quality before proceeding.

Step 1: N-Protection of trans-4-
Aminocyclohexanecarboxylic Acid
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Objective: Mask the nucleophilic amine to prevent interference during reduction and alkylation.

Reagents:trans-4-Aminocyclohexanecarboxylic acid (1.0 eq), Di-tert-butyl dicarbonate

(Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).

Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O.

Protocol:

Dissolve trans-4-aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) in 100 mL of 1N

NaOH and 100 mL of 1,4-dioxane.

Cool to 0°C. Dropwise add a solution of Boc₂O (24.0 g, 110 mmol) in 50 mL dioxane.

Warm to room temperature (RT) and stir for 12 hours.

Workup: Concentrate to remove dioxane. Acidify the aqueous residue to pH 2-3 with 1N HCl

(precipitate forms).

Filter the white solid, wash with water, and dry in a vacuum oven at 45°C.

Parameter Specification

Yield 90-95%

Appearance White crystalline solid

Checkpoint
¹H NMR: Disappearance of free amine signals;

appearance of t-Butyl singlet (~1.44 ppm).

Step 2: Reduction to N-Boc-4-
(hydroxymethyl)cyclohexylamine
Objective: Convert the carboxylic acid to a primary alcohol without reducing the carbamate

(Boc) group. Expert Insight: Use the Mixed Anhydride Method (Isobutyl chloroformate/NaBH₄).

This is safer and more chemoselective than LiAlH₄ and cleaner than Borane-THF for this

specific substrate.
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Reagents: N-Boc-acid (from Step 1), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine

(NMM, 1.1 eq), NaBH₄ (2.5 eq), THF/MeOH.

Protocol:

Dissolve N-Boc-acid (24.3 g, 100 mmol) in dry THF (250 mL) under Nitrogen. Cool to -15°C.

Add NMM (11.1 g, 110 mmol).

Add Isobutyl chloroformate (15.0 g, 110 mmol) dropwise, maintaining temp < -10°C. Stir for

30 min (formation of mixed anhydride).

Filter off the NMM·HCl salt rapidly (optional but cleaner) or proceed directly.

Add NaBH₄ (9.5 g, 250 mmol) in one portion.

Dropwise add Methanol (50 mL) over 30 mins at 0°C (vigorous gas evolution!).

Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry

over MgSO₄, and concentrate.

Parameter Specification

Yield 85-90%

Checkpoint
IR: Disappearance of Acid C=O (1700 cm⁻¹

broad); Appearance of Alcohol O-H (3400 cm⁻¹).

Step 3: Etherification (The Critical Step)
Objective: Install the cyclopropylmethyl group via Williamson Ether Synthesis. Critical Control:

Temperature control is vital to prevent NaH-mediated decomposition of the Boc group (though

Boc is generally stable to NaH at RT).

Reagents: N-Boc-alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq),

(Bromomethyl)cyclopropane (1.2 eq), TBAI (0.1 eq, catalyst), DMF (anhydrous).

Protocol:
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Dissolve N-Boc-alcohol (11.5 g, 50 mmol) in anhydrous DMF (100 mL) under Argon. Cool to

0°C.

Add NaH (3.0 g, 75 mmol) portion-wise. Stir at 0°C for 30 min until H₂ evolution ceases.

Add TBAI (1.8 g, 5 mmol) followed by (Bromomethyl)cyclopropane (8.1 g, 60 mmol)

dropwise.

Allow to warm to RT and stir for 16 hours.

Workup: Carefully quench with ice-water. Extract with Et₂O (3x) (Ether is preferred to remove

DMF).

Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Parameter Specification

Yield 70-80%

Key Risk
Over-alkylation (unlikely on secondary

carbamate) or elimination of alkyl halide.

Checkpoint
¹H NMR: New doublet at ~3.3 ppm (O-CH₂-

Cyclopropyl).

Step 4: Deprotection to Final Amine
Objective: Removal of the Boc group to release the primary amine.

Reagents: 4M HCl in Dioxane.

Protocol:

Dissolve the ether intermediate (10 mmol) in 1,4-dioxane (10 mL).

Add 4M HCl in Dioxane (10 mL, 40 mmol). Stir at RT for 2-4 hours.

Isolation: Dilute with Et₂O. The product precipitates as the Hydrochloride salt.
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Filter the solid, wash with Et₂O, and dry.

Part 3: Data Visualization & Workflows
Synthesis Workflow
The following diagram details the operational flow, including critical reagents and conditions.

Figure 2: Linear Synthesis Workflow of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine

Step 1: Protection
SM + Boc2O

(NaOH, Dioxane)

Step 2: Reduction
Isobutyl Chloroformate

NaBH4, MeOH

Yield: 95% Step 3: Alkylation
NaH, DMF

Cyclopropylmethyl-Br

Yield: 88% Step 4: Deprotection
4M HCl in Dioxane

Yield: 75% Final Product
HCl Salt

Yield: 98%

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow with expected yields.

Quantitative Summary Table
Step Reaction Type Key Reagents

Critical
Parameter

Expected Yield

1 Amine Protection Boc₂O, NaOH pH control > 9 95%

2
Mixed Anhydride

Reduction

i-BuOCOCl,

NaBH₄

Temp < -10°C

(Anhydride

formation)

88%

3 Williamson Ether
NaH, CPM-Br,

DMF

Anhydrous

conditions
75%

4 Acidolysis HCl/Dioxane
Complete gas

evolution
98%

Part 4: Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized material, the following analytical signatures

must be verified.

NMR Diagnostic Signals (400 MHz, DMSO-d6)
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Cyclopropyl Ring: High field multiplets at 0.2 - 0.5 ppm (4H).

Ether Linkage: Doublet at ~3.25 ppm (

) and Doublet at ~3.20 ppm (

).

Cyclohexane Core: Broad multiplets 1.0 - 1.9 ppm.

Amine: Broad singlet (exchangeable) or Ammonium signal at ~8.0 ppm (if HCl salt).

Stereochemistry: The trans configuration is typically confirmed by the coupling constant of

the H1 proton (axial-axial coupling > 10 Hz) or by NOE experiments between H1 and H4.

Safety Considerations
Sodium Hydride (NaH): Pyrophoric. Use mineral oil dispersion and wash with hexane only if

strictly necessary. Quench excess NaH with solid NH₄Cl or isopropanol before adding water.

(Bromomethyl)cyclopropane: Alkylating agent. Potentially genotoxic. Handle in a fume hood.

Isobutyl Chloroformate: Moisture sensitive. lachrymator.
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Available at: [https://www.benchchem.com/product/b1400785#synthesis-of-4-
cyclopropylmethoxy-methyl-cyclohexan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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